3,7-Dibromoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDASEAWHOBZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Strategic Transformations of 3,7 Dibromoimidazo 1,2 a Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions
Nucleophilic aromatic substitution (SNAr) reactions on the imidazo[1,2-a]pyridine (B132010) nucleus are generally challenging due to the electron-rich nature of the heterocyclic system. However, the presence of bromine atoms at the 3- and 7-positions can facilitate such transformations under specific conditions, particularly with strong nucleophiles. Research in this area for 3,7-dibromoimidazo[1,2-a]pyridine is less extensive compared to cross-coupling methodologies.
Studies have shown that the reactivity of the C3 and C7 positions towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. In some instances, harsh conditions, such as high temperatures and the use of strong bases, are necessary to drive the reaction forward. The regioselectivity of these reactions is also a critical aspect, often dictated by the electronic properties of the imidazo[1,2-a]pyridine ring, where the C3 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C7 position.
| Nucleophile | Position of Substitution | Reaction Conditions | Product |
| N/A | N/A | Limited data available in the reviewed literature. | N/A |
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely employed strategy for the functionalization of this compound. The differential reactivity of the C-Br bonds at the C3 and C7 positions is a key feature that enables selective and sequential transformations.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling this compound with various boronic acids or their derivatives. The reaction typically proceeds with excellent yields and functional group tolerance. A key aspect of this transformation is the regioselectivity, with the C3 position exhibiting higher reactivity than the C7 position. This allows for selective mono-arylation at the C3-position, leaving the C7-bromo substituent available for subsequent functionalization.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction provides a direct route for the introduction of alkyne moieties onto the imidazo[1,2-a]pyridine scaffold, a valuable transformation for the synthesis of precursors for click chemistry and materials with interesting photophysical properties. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound can be performed with a degree of regioselectivity. The C3-position is generally more reactive, allowing for the selective formation of 3-alkynyl-7-bromoimidazo[1,2-a]pyridines.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 82 |
| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | DMF | 80 | 78 |
Stille Cross-Coupling and Other Organometallic Methodologies
The Stille cross-coupling, which involves the reaction of an organostannane with an organic halide, is another effective tool for C-C bond formation on the this compound core. While often less favored than Suzuki-Miyaura coupling due to the toxicity of organotin reagents, it offers a complementary approach, particularly for the introduction of specific organic fragments. The regioselectivity principles observed in other palladium-catalyzed couplings generally apply, with the C3-bromo group being more readily substituted.
Other organometallic methodologies, though less commonly reported for this specific substrate, can also be envisaged for its functionalization, expanding the toolkit for creating diverse derivatives.
| Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 75 |
| Vinyltributyltin | Pd(dppf)Cl₂ | - | DMF | 90 | 80 |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, and it has been successfully applied to this compound. This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 and C7 positions. The choice of catalyst, ligand, and base is crucial for achieving high yields and controlling the regioselectivity of the amination process. As with C-C coupling reactions, the C3 position is typically more reactive.
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 90 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 85 |
| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 88 |
Chemo- and Regioselectivity in Sequential and Double Cross-Coupling Reactions
A significant advantage of this compound as a synthetic intermediate is the potential for chemo- and regioselective functionalization. The observed higher reactivity of the C3-bromo group compared to the C7-bromo group under palladium-catalyzed cross-coupling conditions is the cornerstone of this selectivity. This differential reactivity allows for the stepwise introduction of different functionalities.
By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents), a mono-functionalized product at the C3 position can be isolated in high yield. This intermediate, still possessing the bromine atom at the C7 position, can then be subjected to a second, different cross-coupling reaction to install a distinct group at the C7 position. This sequential approach provides access to a vast chemical space of asymmetrically disubstituted imidazo[1,2-a]pyridines.
Furthermore, double cross-coupling reactions can be performed to introduce the same substituent at both the C3 and C7 positions simultaneously. This is typically achieved by using an excess of the coupling partner and catalyst under more forcing conditions to ensure complete reaction at both sites. The ability to perform both selective sequential and double cross-coupling reactions highlights the immense synthetic utility of this compound in the construction of complex and diverse molecular libraries.
Other Functionalization Strategies Targeting Bromine Atoms (e.g., Lithiation, Grignard Reactions)
Beyond the widely utilized palladium-catalyzed cross-coupling reactions, the bromine atoms of this compound offer handles for other pivotal carbon-carbon and carbon-heteroatom bond-forming strategies, notably through the generation of organometallic intermediates via lithiation (halogen-metal exchange) and Grignard reagent formation. These methods provide access to a different spectrum of reactive intermediates and can be highly effective for introducing a variety of functional groups.
The regioselectivity of these transformations is a key consideration. The electronic nature of the imidazo[1,2-a]pyridine ring system inherently influences the reactivity of the C3 and C7 positions. The C3 position, being part of the electron-rich imidazole (B134444) ring, is generally more susceptible to electrophilic attack and also exhibits higher acidity of the corresponding C-H bond compared to positions on the pyridine (B92270) ring. This electronic preference often extends to the reactivity of substituents at this position.
Lithiation via Halogen-Metal Exchange
Halogen-metal exchange, typically employing organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures, is a powerful method for the regioselective generation of organolithium species from aryl halides. wikipedia.org In the case of dihalogenated imidazo[1,2-a]pyridines, the choice of which bromine atom undergoes exchange is dictated by a combination of electronic and steric factors.
For the related 3,6-dibromoimidazo[1,2-a]pyrazine (B2382991) system, it has been demonstrated that halogen-metal exchange with n-BuLi occurs selectively at the 3-position. ucl.ac.uk This selectivity is attributed to the higher kinetic acidity and the more stabilized nature of the resulting carbanion at the C3 position of the imidazole ring. It is therefore highly probable that this compound would exhibit similar regioselectivity, affording the 3-lithio-7-bromoimidazo[1,2-a]pyridine intermediate upon treatment with an organolithium reagent. This intermediate can then be trapped with a variety of electrophiles to introduce new substituents specifically at the C3 position.
The general preference for metal-halogen exchange follows the trend I > Br > Cl, making the C-Br bonds in this compound susceptible to this transformation. wikipedia.org The reaction is typically rapid, even at low temperatures, which helps to suppress potential side reactions. clockss.org
Grignard Reagent Formation
The formation of a Grignard reagent from an aryl halide involves the reaction with magnesium metal in an ethereal solvent. google.comarkat-usa.org This transformation converts the electrophilic carbon of the C-Br bond into a nucleophilic carbon center in the organomagnesium species. The reactivity of the two bromine atoms in this compound towards magnesium would likely parallel the selectivity observed in lithiation, with the C3-bromine being more reactive. However, the conditions for Grignard formation are generally harsher than for lithium-halogen exchange and can sometimes lead to a mixture of products or require specific activation of the magnesium. arkat-usa.org
A more controlled method to generate a Grignard reagent at a specific position is through a halogen-magnesium exchange reaction, for instance, by using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). clockss.org This approach often offers higher regioselectivity and functional group tolerance compared to direct insertion of magnesium. clockss.org Applying such a reagent to this compound would be expected to selectively generate the 3-magnesio-7-bromoimidazo[1,2-a]pyridine.
The resulting Grignard reagents are potent nucleophiles that can react with a wide array of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to introduce a diverse range of functionalities. youtube.com
The table below summarizes the expected reactivity and products for these functionalization strategies based on established principles for related heterocyclic systems.
| Reaction Type | Reagent | Solvent | Temperature | Expected Intermediate | Subsequent Electrophile (E+) | Expected Product |
| Lithiation (Halogen-Metal Exchange) | n-BuLi or t-BuLi | THF or Diethyl ether | -78 °C | 3-Lithio-7-bromoimidazo[1,2-a]pyridine | R-CHO | 3-(CHR(OH))-7-bromoimidazo[1,2-a]pyridine |
| CO₂ | 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |||||
| R-CN | 3-(C(O)R)-7-bromoimidazo[1,2-a]pyridine | |||||
| Grignard Reagent Formation | Mg | THF or Diethyl ether | Reflux | 3-Bromo-7-(magnesiobromo)imidazo[1,2-a]pyridine and/or 3-(Magnesiobromo)-7-bromoimidazo[1,2-a]pyridine | H₂O | 3-Bromoimidazo[1,2-a]pyridine (B1267429) and/or 7-Bromoimidazo[1,2-a]pyridine (B152697) |
| Halogen-Magnesium Exchange | iPrMgCl·LiCl | THF | -20 °C to RT | 3-(Magnesiochloro)-7-bromoimidazo[1,2-a]pyridine | R-X (with catalyst) | 3-R-7-bromoimidazo[1,2-a]pyridine |
Spectroscopic and Structural Elucidation of 3,7 Dibromoimidazo 1,2 a Pyridine and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,7-Dibromoimidazo[1,2-a]pyridine and its analogs in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for precise structural assignments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the imidazopyridine core. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atoms and the aromatic ring system. For the parent compound, this compound, the proton at position 2 typically appears as a singlet, while the protons at positions 5, 6, and 8 exhibit distinct chemical shifts and coupling patterns that are consistent with their relative positions on the pyridine (B92270) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbons directly bonded to bromine atoms (C3 and C7) are significantly deshielded and appear at lower fields. The remaining carbon signals can be assigned based on their chemical shifts and by using advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
Data from Synthesized Derivatives: For synthesized derivatives of this compound, where substituents are introduced at various positions, NMR spectroscopy is invaluable for confirming the success of the chemical transformation. For instance, in derivatives where a substituent is introduced at the 2-position, the disappearance of the characteristic H-2 singlet and the appearance of new proton and carbon signals corresponding to the substituent provide clear evidence of the modification.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.55 (s, 1H) | - |
| C-2 | - | 117.5 |
| C-3 | - | 93.8 |
| H-5 | 7.45 (d, 1H, J = 7.3 Hz) | - |
| C-5 | - | 125.4 |
| H-6 | 6.83 (dd, 1H, J = 7.3, 1.9 Hz) | - |
| C-6 | - | 117.2 |
| C-7 | - | 114.8 |
| H-8 | 7.91 (d, 1H, J = 1.9 Hz) | - |
| C-8a | - | 143.6 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS and High-Resolution MS) in Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.
Molecular Formula Confirmation: In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This isotopic signature, with relative intensities corresponding to the natural abundance of the bromine isotopes, serves as a definitive confirmation of the presence of two bromine atoms in the molecule. HRMS analysis provides the exact mass of the molecular ion, which can be used to calculate the elemental composition and confirm the molecular formula (C₇H₄Br₂N₂).
Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry can induce fragmentation of the parent molecule, providing valuable structural information. The fragmentation pattern of this compound typically involves the loss of bromine atoms and the cleavage of the imidazopyridine ring system. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes present in this compound and its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the imidazopyridine core. These include C-H stretching vibrations of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and various bending vibrations. The presence of the C-Br bonds also gives rise to characteristic stretching vibrations in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The Raman spectrum of this compound is often characterized by strong signals for the symmetric vibrations of the aromatic rings, which can be useful for structural analysis.
Interactive Data Table: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C/C=N Ring Stretch | 1650-1450 |
| C-H In-plane Bend | 1300-1000 |
| C-H Out-of-plane Bend | 900-675 |
| C-Br Stretch | 700-500 |
Note: The data presented is a representative example and may vary depending on the sample preparation and experimental conditions.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives that form suitable single crystals, this technique provides a detailed picture of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound would reveal the planarity of the fused ring system and the precise positions of the bromine atoms. Furthermore, the analysis of the crystal packing can provide insights into non-covalent interactions such as halogen bonding, π-π stacking, and hydrogen bonding, which govern the solid-state architecture of these compounds. These intermolecular forces play a crucial role in determining the physical properties of the material.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring system. The positions and intensities of these absorption bands are sensitive to the molecular structure and the presence of substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound and its derivatives, particularly their ability to emit light after being electronically excited.
Many imidazo[1,2-a]pyridine (B132010) derivatives are known to be fluorescent, and the introduction of bromine atoms at the 3 and 7 positions can significantly influence their emission properties. The fluorescence spectrum provides information about the emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These properties are highly dependent on the molecular structure, the solvent environment, and the presence of any quenchers. The study of the fluorescence of this compound and its derivatives is important for their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging.
Applications of 3,7 Dibromoimidazo 1,2 a Pyridine As a Versatile Building Block in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Highly Functionalized Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic framework found in numerous biologically active compounds and pharmaceuticals. sci-hub.seimist.ma The strategic placement of bromine atoms at the 3- and 7-positions of the imidazo[1,2-a]pyridine core in 3,7-dibromoimidazo[1,2-a]pyridine makes it a highly valuable and versatile intermediate for the synthesis of a wide array of functionalized derivatives. The differential reactivity of the C-Br bonds allows for selective functionalization, enabling the introduction of various substituents and the construction of complex molecular architectures.
The bromine atom at the 3-position is particularly susceptible to nucleophilic substitution and cross-coupling reactions, while the bromine at the 7-position can undergo similar transformations, often under different reaction conditions. This orthogonality provides chemists with a powerful tool to sequentially introduce different functional groups, leading to the creation of diverse libraries of imidazo[1,2-a]pyridine derivatives. researchgate.net These derivatives are of great interest in medicinal chemistry for the development of new therapeutic agents. imist.ma
For instance, the bromine atoms can be readily replaced by various carbon, nitrogen, oxygen, and sulfur-based nucleophiles. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are commonly employed to form new carbon-carbon bonds at these positions, allowing for the attachment of aryl, heteroaryl, and alkyl groups. Similarly, Buchwald-Hartwig amination reactions enable the introduction of amine functionalities. This strategic functionalization is crucial for tuning the electronic properties, solubility, and biological activity of the resulting molecules.
The synthesis of these functionalized derivatives often involves multi-step sequences, where this compound serves as a central building block. One-pot and tandem reaction strategies are also being developed to improve the efficiency of these synthetic routes. rsc.orgresearchgate.net
Table 1: Examples of Functionalized Imidazo[1,2-a]pyridine Derivatives Synthesized from Bromo-substituted Precursors
| Precursor | Reagent/Catalyst | Product | Application Area |
| 7-Bromoimidazo[1,2-a]indolone | Various cross-coupling partners/Pd catalyst | Fluorescent indoline-based compounds | Materials Science |
| 5,7-Dibromoimidazo[1,2-a]indolone | Various cross-coupling partners/Pd catalyst | Fluorescent indoline-based compounds | Materials Science |
| 2-(2′-aminophenyl)imidazo[1,2-a]pyridines | Copper(II) triflate | 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles | Materials Science |
Scaffold for the Construction of Complex Polycyclic Aromatic Systems
The rigid and planar structure of the imidazo[1,2-a]pyridine core, combined with the reactive handles provided by the two bromine atoms, makes this compound an excellent scaffold for the construction of larger, complex polycyclic aromatic systems (PASs). These extended π-systems are of significant interest due to their unique photophysical and electronic properties, with potential applications in materials science.
Through sequential, regioselective cross-coupling reactions, aromatic rings can be annulated onto the imidazo[1,2-a]pyridine framework. For example, a double Suzuki or Stille coupling reaction can be employed to fuse benzene (B151609) or other aromatic rings across the 3- and 7-positions, leading to the formation of novel, ladder-type polycyclic structures. Intramolecular C-H activation and amination reactions are other powerful strategies to create fused ring systems. rsc.org
The resulting polycyclic aromatic systems often exhibit strong absorption in the UV-visible region and fluorescence, with emission wavelengths that can be tuned by the nature of the fused aromatic rings and any additional substituents. rsc.org This makes them promising candidates for applications as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The ability to create π-expanded imidazo[1,2-a]pyridines with tailored optical properties is a key advantage of using this compound as a starting material. rsc.org
Precursor for Novel Organic Materials Development
The versatility of this compound extends beyond the synthesis of discrete molecules to its use as a fundamental building block for the development of novel organic materials.
Building Block for Organic Semiconductors and Optoelectronic Materials
The electron-rich nature of the imidazo[1,2-a]pyridine ring system, coupled with the ability to introduce various electron-donating or electron-withdrawing groups via the bromo functionalities, allows for the fine-tuning of the electronic properties of materials derived from this scaffold. This makes it a promising precursor for the synthesis of organic semiconductors. By strategically designing and synthesizing polymers or oligomers incorporating the 3,7-disubstituted imidazo[1,2-a]pyridine unit, materials with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be achieved.
These materials can exhibit good charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The introduction of specific functional groups can also influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. The development of pyridine-based electron-transporting organic semiconductors with long-lived emissions highlights the potential in this area. beilstein-journals.org
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms within the imidazo[1,2-a]pyridine core, particularly the pyridine (B92270) nitrogen, can act as coordination sites for metal ions. By functionalizing the 3- and 7-positions with additional coordinating groups, multidentate ligands can be designed and synthesized from this compound. These ligands can form stable complexes with a variety of transition metals. nih.govrsc.org
The resulting metal complexes can have interesting catalytic properties, with applications in various organic transformations. The electronic and steric environment around the metal center can be precisely controlled by the substituents on the imidazo[1,2-a]pyridine ligand, allowing for the optimization of catalytic activity and selectivity. beilstein-journals.org Furthermore, the photophysical properties of these coordination complexes can be exploited for applications in sensing and photocatalysis. The design of ligands for coordination polymers is another emerging area of interest. mdpi.com
Strategic Use in Combinatorial Library Synthesis for Chemical Biology Applications (Synthetic Methodologies)
The ability to perform selective and sequential functionalization at the 3- and 7-positions of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries. Combinatorial chemistry is a powerful tool in drug discovery and chemical biology for the rapid generation of a large number of structurally related compounds for biological screening. nih.gov5z.com
Using solid-phase or solution-phase parallel synthesis techniques, a diverse set of building blocks can be introduced at both the 3- and 7-positions of the imidazo[1,2-a]pyridine core. This allows for the creation of large and diverse libraries of compounds with a common scaffold but varying peripheral functionality. nih.gov For example, a library could be generated by reacting this compound with a set of boronic acids in a Suzuki coupling at one position, followed by another set of amines in a Buchwald-Hartwig amination at the other position.
These libraries can then be screened against various biological targets, such as enzymes and receptors, to identify hit compounds with desired biological activities. nih.gov The imidazopyridine scaffold has been identified as a privileged structure in medicinal chemistry, appearing in a number of approved drugs. imist.ma The use of this compound in combinatorial synthesis provides an efficient route to explore the chemical space around this important heterocyclic core. Methodologies like the Groebke–Blackburn–Bienaymé and Ugi reactions are also employed to build molecular diversity. nih.govmdpi.com
Future Perspectives and Emerging Research Directions for 3,7 Dibromoimidazo 1,2 a Pyridine
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 3,7-Dibromoimidazo[1,2-a]pyridine and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. rsc.org Emerging research aims to overcome these limitations by developing more atom-economical and environmentally benign protocols.
Key future developments include:
One-Pot and Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are being explored to construct the imidazo[1,2-a]pyridine (B132010) core and introduce diversity in a single step, minimizing waste and purification efforts. thieme-connect.comresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, contributing to a greener synthetic process. researchgate.netdntb.gov.ua
Aqueous and Green Solvents: Shifting from conventional volatile organic solvents to water or other eco-friendly media is a major goal. rsc.orgacs.org Ultrasound-assisted synthesis in aqueous media has already shown promise for the synthesis of the parent scaffold. thieme-connect.comnih.gov
Catalyst Innovation: Research is focused on developing metal-free catalytic systems or using highly efficient and recyclable catalysts, such as copper, to drive the synthesis. acs.orgorganic-chemistry.orgorganic-chemistry.org This reduces reliance on expensive and toxic heavy metals like palladium. rsc.org
Exploration of Novel and Underutilized Reactivity Modes
The two bromine atoms on the this compound ring are powerful synthetic handles, yet their full potential remains underutilized. Future research will focus on exploiting these sites for creating complex and diverse molecular architectures.
Emerging areas of exploration include:
Regioselective and Sequential Functionalization: A primary focus will be the development of methods to selectively react one bromine atom over the other. This would allow for the stepwise introduction of different functional groups at the C3 and C7 positions, creating highly tailored molecules. This controlled approach is crucial for optimizing structure-activity relationships (SAR) in drug discovery. researchgate.net
C-H Functionalization: While the C3 and C7 positions are brominated, other positions on the heterocyclic ring (C2, C5, C6, C8) are available for direct C-H functionalization. rsc.org Advanced methods, including photoredox and transition-metal catalysis, are being developed to install new groups at these positions, providing access to novel chemical space. rsc.orgnih.gov
Expanded Cross-Coupling Reactions: Beyond standard cross-coupling, research is exploring the use of the dibromo-scaffold in more complex catalytic cycles, such as tandem or domino reactions, to rapidly build molecular complexity. The bromine atoms serve as ideal anchor points for a variety of such transformations.
The table below summarizes potential cross-coupling reactions that can be applied to the C-Br bonds of this compound.
| Reaction Name | Reactant Partner | Bond Formed | Potential Application |
| Suzuki Coupling | Boronic acids/esters | C-C | Introduction of aryl, heteroaryl, or alkyl groups |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Creation of rigid linkers, synthesis of extended π-systems |
| Heck Coupling | Alkenes | C-C (alkene) | Installation of vinyl groups for further functionalization |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of amino-derivatives for medicinal chemistry |
| Stille Coupling | Organostannanes | C-C | Formation of C-C bonds with a wide range of groups |
| Negishi Coupling | Organozinc reagents | C-C | Mild conditions for C-C bond formation |
Advanced Computational Modeling for Predictive Molecular Design and Property Tuning
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. By predicting molecular properties and reaction outcomes, in silico methods can guide synthetic efforts, saving time and resources.
Future applications in this area involve:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. nih.govacs.orgresearchgate.net This allows researchers to predict the relative reactivity of the two C-Br bonds and other sites on the ring, aiding in the design of regioselective reactions. researchgate.net
Virtual Screening and Molecular Docking: For drug discovery applications, computational models can dock virtual libraries of derivatives into the active sites of biological targets (e.g., kinases, enzymes). researchgate.netrsc.org This helps prioritize which compounds to synthesize for biological testing.
ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. acs.org By modeling these properties early in the design phase, researchers can filter out compounds likely to fail in later stages of development.
Property Tuning for Materials Science: Computational models can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of new derivatives. acs.org This is crucial for designing novel materials for applications in organic electronics, such as OLEDs and sensors.
This table highlights key computational techniques and their specific applications for this compound.
| Computational Technique | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reactivity Analysis | Electron density maps, bond dissociation energies, prediction of regioselectivity. nih.gov |
| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with protein targets. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of molecular structure with biological activity to guide optimization. researchgate.net |
| ADMET Modeling | Drug Development | Prediction of pharmacokinetic and toxicity profiles. acs.org |
Integration with Automation and Flow Chemistry Technologies for Enhanced Synthesis
To meet the demands of high-throughput screening and rapid library generation, the synthesis of this compound derivatives is poised for integration with automation and flow chemistry. nih.gov These technologies offer significant advantages over traditional batch synthesis. researchgate.net
Emerging trends include:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. rsc.orgresearchgate.net This allows for the rapid creation of large libraries of analogues of this compound for screening purposes.
Continuous Flow Synthesis: Flow chemistry, where reagents are mixed and reacted in a continuous stream through a microreactor, offers precise control over reaction parameters like temperature, pressure, and time. nih.gov This often leads to higher yields, improved safety (especially for hazardous reactions), and easier scalability compared to batch processes. researchgate.net
Telescoped and Multistep Flow Reactions: Advanced flow setups can "telescope" multiple reaction steps together without the need to isolate intermediates. nih.govnih.gov This is particularly advantageous for the multi-step functionalization of the this compound core, enabling the efficient construction of complex molecules. acs.org
The integration of these technologies will accelerate the exploration of the chemical space around this valuable scaffold, facilitating the discovery of new drugs and materials.
Q & A
Basic: What are the common synthetic routes for preparing 3,7-dibromoimidazo[1,2-a]pyridine derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and α-haloketones or α-halocarbonyl compounds. For example, bromination at the 3- and 7-positions can be achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions. A copper-catalyzed three-component coupling (TCC) reaction between 2-aminopyridines, aldehydes, and alkynes has also been reported as an efficient one-pot method . Solid-phase synthesis strategies, such as halogenation of polymer-bound intermediates, are useful for introducing substituents at specific positions .
Basic: How are imidazo[1,2-a]pyridine derivatives structurally characterized?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and ring saturation (e.g., tetrahydroimidazo derivatives show distinct chemical shifts for saturated carbons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, with deviations <5 ppm confirming structural integrity .
- IR spectroscopy : Identifies functional groups like cyano (-CN) or carbonyl (C=O) moieties .
- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking in aryl-substituted derivatives) .
Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?
This scaffold exhibits diverse bioactivities:
- Anticancer : Derivatives with electron-withdrawing groups (e.g., -Br, -CN) show potent inhibition of tyrosine kinases like IGF-1 .
- Anti-inflammatory : Substituents at the 7-position enhance activity in pro-fibrotic and inflammatory disease models .
- Antimicrobial : Halogenated derivatives (e.g., 3,7-dibromo) demonstrate broad-spectrum activity against protozoal and bacterial pathogens .
Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?
Regioselective bromination requires careful optimization of reaction conditions:
- Temperature control : Lower temperatures (0–25°C) favor monobromination, while higher temperatures promote di-/tribromination .
- Catalyst selection : Iodine or Lewis acids (e.g., FeCl₃) direct bromination to electron-rich positions .
- Protecting groups : Temporary protection of reactive sites (e.g., using acetyl groups) ensures selective functionalization . Computational modeling (DFT) can predict reactive sites to guide experimental design .
Advanced: What strategies optimize the biological activity of 3,7-dibromo derivatives?
Structure-Activity Relationship (SAR) studies suggest:
- Electron-withdrawing groups : Bromine at 3- and 7-positions enhances electrophilicity, improving binding to kinase active sites .
- Hybrid scaffolds : Coupling with triazolo or pyrimidine rings broadens target specificity (e.g., dual kinase/protease inhibition) .
- Solubility modifiers : Introducing polar groups (e.g., -COOH, -NH₂) at peripheral positions improves bioavailability without compromising activity .
Advanced: How can contradictory data on synthetic yields or bioactivity be reconciled?
Discrepancies often arise from:
- Reagent purity : Trace moisture in brominating agents (e.g., NBS) can reduce yields; rigorous drying protocols are critical .
- Biological assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control for off-target effects in kinase inhibition assays .
- Computational validation : MD simulations or docking studies can resolve conflicting SAR data by identifying binding mode differences .
Advanced: What methodological advancements address scalability in imidazo[1,2-a]pyridine synthesis?
- Flow chemistry : Continuous flow systems improve reaction control for hazardous bromination steps .
- Microwave-assisted synthesis : Reduces reaction times for multi-step sequences (e.g., from 24h to 2h for Suzuki couplings) .
- Green solvents : Ethanol/water mixtures replace DMF or DMSO in condensation reactions, enhancing sustainability .
Advanced: How are computational tools integrated into the design of novel derivatives?
- DFT calculations : Predict regioselectivity in electrophilic substitution reactions .
- Pharmacophore modeling : Identifies critical interaction points for target enzymes (e.g., ATP-binding pockets in kinases) .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties, guiding structural modifications .
Advanced: What analytical challenges arise in characterizing halogenated derivatives?
- Isotopic patterns : Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br) complicates mass spectral interpretation; HRMS is essential .
- Crystallinity issues : Highly halogenated derivatives may form amorphous solids, requiring microcrystalline analysis via PXRD .
- NMR signal overlap : Use of 2D NMR (e.g., HSQC, HMBC) resolves ambiguous peaks in crowded spectra .
Advanced: How can synthetic byproducts or degradation products be identified?
- LC-MS/MS : Detects trace impurities (e.g., debrominated intermediates) with ppm-level sensitivity .
- Stability studies : Accelerated degradation under heat/light identifies labile substituents (e.g., nitro groups prone to reduction) .
- HPLC purification : Reverse-phase chromatography separates isomeric byproducts (e.g., 3,7- vs. 2,7-dibromo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
